

Structure-activity relationship of Dalbergin analogues in inhibiting cancer cell growth.

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Compound of Interest

Compound Name: *Dalbergin*

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Dalbergin Analogues as Cancer Cell Growth Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of natural products and their synthetic derivatives. **Dalbergin**, a neoflavonoid found in the *Dalbergia* species, has demonstrated promising anticancer properties.^[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of **dalbergin** analogues in inhibiting cancer cell growth, supported by experimental data and detailed methodologies.

Comparative Efficacy of Dalbergin and Its Analogues

The anticancer activity of **dalbergin** and its analogues is typically evaluated by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency of the compound. The following table summarizes the cytotoxic effects of **dalbergin** and a series of related isoflavonoid analogues against various cancer cell lines.

Compound	Modification	HCT-116 (Colon) IC50 (μM)	HT-29 (Colon) IC50 (μM)	MCF-7 (Breast) IC50 (μM)	T47D (Breast) IC50 (μM)	Reference
Dalbergin	-	Not Reported	Not Reported	Not Reported	1 (24h), 0.001 (48h)	[2]
Olibergin A (Parent Compound)	-	79.23 ± 4.78	32.18 ± 1.73	72.12 ± 1.12	Not Reported	[3]
Analogue 1 (5-hydroxy- 7,2',4',5'- tetrametho xyisoflavon e)	Methylation of hydroxyl groups at C-7 and C- 4' of Olibergin A.	19.03 ± 0.70	10.83 ± 1.65	12.53 ± 0.70	Not Reported	[3]
Analogue 2 (5,7,2',4',5' - Pentameth oxyisoflavo ne)	Methylation of all hydroxyl groups of Olibergin A.	30.34 ± 1.15	>100	>100	Not Reported	[3]
Analogue 3 (5,7,4'- trihydroxy- 2',5'- dimethoxyi soflavone oxime)	Oximation of the C4- carbonyl group of a related isoflavanon e.	>100	31.41 ± 1.38	>100	Not Reported	[3]

Structure-Activity Relationship Insights

The data presented above, particularly from the study on olibergin A and its derivatives, provides valuable insights into the structure-activity relationship of this class of compounds.

Olibergin A, a related isoflavonoid, and its synthetic analogues offer a model for understanding how structural modifications can impact anticancer efficacy.

The parent compound, olibergin A, exhibited weak to moderate cytotoxicity. However, strategic modifications led to a significant enhancement of its anticancer activity. Specifically, the methylation of the hydroxyl groups at the C-7 and C-4' positions, while retaining the hydroxyl group at C-5 (Analogue 1), resulted in a marked increase in potency against all three tested cancer cell lines (HCT-116, HT-29, and MCF-7).[3] This suggests that a free hydroxyl group at C-5 and methoxy groups at C-7 and in the B-ring are crucial for enhanced cytotoxic activity.

Conversely, the complete methylation of all hydroxyl groups (Analogue 2) or modification of the C4-carbonyl group (Analogue 3) led to a significant decrease in activity, indicating that the presence and position of hydroxyl and methoxy groups, as well as the integrity of the C4-carbonyl, are critical determinants of the anticancer potential of these neoflavonoids.[3]

While extensive anticancer data for a wide range of **dalbergin** analogues is still emerging, a study on the synthesis of twenty-three novel **dalbergin** analogues with modifications at the C-6 hydroxyl group (introducing cyclic amines, esters, and amides) highlights the potential for creating a diverse chemical library for future anticancer screening.[4]

Mechanisms of Action: Signaling Pathways

Dalbergin and its analogues exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction

Dalbergin has been shown to induce apoptosis in breast cancer cells (T47D) by altering the mRNA levels of apoptosis-related proteins, including p53, Bcl-2, and STAT3.[2] In hepatocellular carcinoma (HCC), **dalbergin** triggers mitochondrial apoptosis through the activation of the NF- κ B/Bcl-2 signaling pathway, leading to the involvement of caspases-3 and -9.[5][6] In-silico studies have further supported the strong apoptotic potential of **dalbergin** through its interaction with caspase-3 and caspase-9.[6]

Inhibition of Pro-Survival Pathways

Preclinical studies have demonstrated that **dalbergin** can inhibit the AKT/NF- κ B signaling pathway in HCC. This pathway is crucial for cell survival and proliferation, and its inhibition by **dalbergin** contributes to its anticancer effects.

Below is a diagram illustrating the proposed signaling pathway modulated by **dalbergin** in cancer cells.

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References

- 1. researchgate.net [researchgate.net]
- 2. ircmj.com [ircmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dalbergin | 482-83-7 | Benchchem [benchchem.com]
- 6. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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